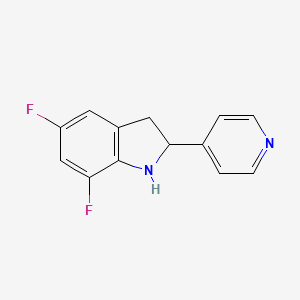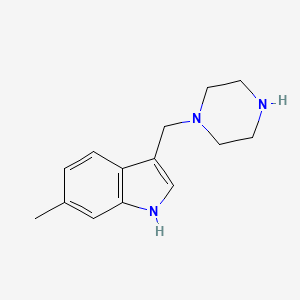
2,3,6-Trimethylquinoline-4-carbothioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3,6-Trimethylquinoline-4-carbothioamide is a chemical compound that belongs to the quinoline family Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal and industrial chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,6-Trimethylquinoline-4-carbothioamide typically involves the reaction of 2,3,6-trimethylquinoline with thiourea under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as hydrochloric acid, and requires heating to facilitate the formation of the carbothioamide group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, with careful control of reaction conditions to ensure high yield and purity of the final product. The reaction mixture is typically subjected to purification steps, such as recrystallization or chromatography, to isolate the desired compound.
化学反応の分析
Types of Reactions
2,3,6-Trimethylquinoline-4-carbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the carbothioamide group to other functional groups, such as amines.
Substitution: The methyl groups and the carbothioamide group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents, acids, and bases are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can have different chemical and biological properties.
科学的研究の応用
2,3,6-Trimethylquinoline-4-carbothioamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of materials with specific properties, such as luminescent materials and sensors.
作用機序
The mechanism of action of 2,3,6-Trimethylquinoline-4-carbothioamide involves its interaction with specific molecular targets and pathways. The carbothioamide group can form covalent bonds with nucleophilic sites in biological molecules, leading to the modulation of their activity. The quinoline ring can also interact with various enzymes and receptors, affecting their function and leading to the observed biological effects.
類似化合物との比較
Similar Compounds
2,4,6-Trimethylquinoline: Similar in structure but lacks the carbothioamide group.
2,3,5-Trimethylquinoline: Differs in the position of the methyl groups.
4-Quinolinecarbothioamide: Lacks the methyl groups but has the carbothioamide group.
Uniqueness
2,3,6-Trimethylquinoline-4-carbothioamide is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties
特性
CAS番号 |
62077-99-0 |
|---|---|
分子式 |
C13H14N2S |
分子量 |
230.33 g/mol |
IUPAC名 |
2,3,6-trimethylquinoline-4-carbothioamide |
InChI |
InChI=1S/C13H14N2S/c1-7-4-5-11-10(6-7)12(13(14)16)8(2)9(3)15-11/h4-6H,1-3H3,(H2,14,16) |
InChIキー |
PRCALDCGSIFARE-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C(=C(N=C2C=C1)C)C)C(=S)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(4-Fluorophenyl)-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11874680.png)

![Ethyl 1-isopropyl-1H-imidazo[4,5-c]pyridine-4-carboxylate](/img/structure/B11874682.png)



![3,4,6,7-Tetrahydro-1H-pyrido[2,1-a]isoquinolin-2(11bH)-one hydrochloride](/img/structure/B11874709.png)
![2-Methyl-5-oxo-5H-chromeno[3,4-C]pyridine-1-carbonitrile](/img/structure/B11874710.png)





